molecular formula C40H50N8O10 B8082411 Dermorphin acetate

Dermorphin acetate

Cat. No.: B8082411
M. Wt: 802.9 g/mol
InChI Key: FHZPGIUBXYVUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Dermorphin acetate is a synthetic peptide composed of a sequence of amino acids: tyrosine, alanine, phenylalanine, glycine, tyrosine, proline, and serine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dermorphin acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is activated and coupled to the growing peptide chain. Common reagents for activation include carbodiimides (e.g., DCC) and uronium salts (e.g., HBTU).

    Deprotection: After each coupling step, the protecting group on the amino acid is removed to allow the next amino acid to be added. TFA (trifluoroacetic acid) is commonly used for this purpose.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid, such as TFA, which also removes side-chain protecting groups.

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the final product. Additionally, purification techniques such as HPLC (high-performance liquid chromatography) are used to isolate the desired peptide from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Dermorphin acetate: can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues in the peptide can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like DTT (dithiothreitol).

    Substitution: Amino acid residues can be substituted with other amino acids to create peptide analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

    Oxidation: Formation of dityrosine cross-links.

    Reduction: Cleavage of disulfide bonds to yield free thiols.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Dermorphin acetate: has various applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of Dermorphin acetate depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, binding to a receptor may trigger a signaling cascade, while inhibition of an enzyme can block a metabolic pathway.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Pyr-DL-Ala-DL-Asp-DL-Pro-DL-Asn-DL-Lys-DL-Phe-DL-Tyr-Gly-DL-Leu-DL-Met-NH2
  • H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln

Uniqueness

Dermorphin acetate: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of multiple tyrosine residues, for example, may influence its reactivity and potential for forming cross-links.

Properties

IUPAC Name

N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O10/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZPGIUBXYVUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

802.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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